3-[(4-Bromobenzyl)oxy]benzoic acid
CAS No.:
Cat. No.: VC13327095
Molecular Formula: C14H11BrO3
Molecular Weight: 307.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H11BrO3 |
|---|---|
| Molecular Weight | 307.14 g/mol |
| IUPAC Name | 3-[(4-bromophenyl)methoxy]benzoic acid |
| Standard InChI | InChI=1S/C14H11BrO3/c15-12-6-4-10(5-7-12)9-18-13-3-1-2-11(8-13)14(16)17/h1-8H,9H2,(H,16,17) |
| Standard InChI Key | ZARFDOAGBBUOQZ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Br)C(=O)O |
| Canonical SMILES | C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Br)C(=O)O |
Introduction
3-[(4-Bromobenzyl)oxy]benzoic acid is a chemical compound with the molecular formula C14H11BrO3 and a molecular weight of 307.14 g/mol. Its CAS number is 855749-65-4, and it is typically available with a minimum purity of 0.95 . This compound is of interest in various chemical and pharmaceutical applications due to its unique structure, which includes a bromobenzyl group attached to a benzoic acid backbone.
Synthesis
While specific synthesis methods for 3-[(4-Bromobenzyl)oxy]benzoic acid are not detailed in the available literature, compounds with similar structures are often synthesized through reactions involving alkylation or arylation of benzoic acid derivatives. For instance, the synthesis might involve the reaction of a benzoic acid derivative with a 4-bromobenzyl halide in the presence of a base.
Physical and Chemical Data
| Property | Value |
|---|---|
| Molecular Formula | C14H11BrO3 |
| Molecular Weight | 307.14 g/mol |
| CAS Number | 855749-65-4 |
| Minimum Purity | 0.95 |
Chemical Applications
This compound could serve as a precursor or intermediate in the synthesis of more complex molecules, particularly those requiring a bromobenzyl moiety. Its benzoic acid functionality allows for further modification through esterification, amidation, or other reactions common in organic synthesis.
Research Findings and Future Directions
While direct research findings on 3-[(4-Bromobenzyl)oxy]benzoic acid are scarce, related compounds have shown promise in various biological assays. For example, compounds with sulfonyl groups have demonstrated antimicrobial activity against Gram-positive bacteria and fungi . Future research could focus on exploring the biological activities of 3-[(4-Bromobenzyl)oxy]benzoic acid and its derivatives, potentially leading to new applications in medicine or materials science.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume